3-Sulfoacrylic acid
Description
Properties
IUPAC Name |
(E)-3-sulfoprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O5S/c4-3(5)1-2-9(6,7)8/h1-2H,(H,4,5)(H,6,7,8)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTXYFXSCAQCRB-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CS(=O)(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/S(=O)(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3-Sulfoacrylic acid can be synthesized through several methods. One common synthetic route involves the dehydrochlorination of 2-chloro-3-sulfopropionic acid with alkali . Another method includes the ammonolysis of 2-chloro-3-sulfopropionic acid to produce DL-Cysteic acid (3-sulfoalanine), which can then be converted to this compound . These methods highlight the versatility of the compound’s synthesis, allowing for various reaction conditions and starting materials.
Chemical Reactions Analysis
3-Sulfoacrylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield various oxidation products.
Reduction: Reduction reactions can be performed using appropriate reducing agents, leading to the formation of reduced derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include alkali for dehydrochlorination and ammonia for ammonolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biochemical Applications
1.1 Enzyme Substrate in Metabolic Pathways
3-Sulfoacrylic acid has been identified as a substrate in the biosynthesis of coenzyme M (CoM) in bacteria. Research has shown that specific enzymes, such as XcbD, catalyze the conversion of SAA into 3-sulfo propionyl cysteine (3-SPC), which is crucial for further metabolic processes. This reaction was monitored using time-resolved NMR spectroscopy, demonstrating the compound's role in bacterial metabolism .
1.2 Antimicrobial Properties
The compound exhibits antimicrobial activity, making it a candidate for developing antimicrobial agents. Its effectiveness against biofilms has been documented, suggesting potential applications in oral care formulations and other hygiene products. The disruption of biofilms is critical in medical and industrial settings to prevent infections and maintain equipment .
Material Science Applications
2.1 Superabsorbent Polymers
This compound can be incorporated into superabsorbent polymer formulations. These polymers are widely used in personal care products, such as diapers and feminine hygiene products, due to their high absorption capacity and gel-forming abilities. The incorporation of SAA enhances the swelling properties and absorption rates of these materials .
| Property | Without SAA | With SAA |
|---|---|---|
| Absorption Capacity | Low | High |
| Swell Rate | Moderate | Enhanced |
| Gel Strength | Weak | Improved |
Environmental Applications
3.1 Wastewater Treatment
The application of this compound in wastewater treatment processes has been explored due to its ability to interact with various pollutants. Its sulfonate group enhances solubility and reactivity with organic contaminants, facilitating their removal from water sources .
Case Studies
Case Study 1: Coenzyme M Biosynthesis
A study published in Nature demonstrated the role of this compound in the biosynthesis pathway of coenzyme M in Escherichia coli. The researchers utilized mass spectrometry to confirm the formation of 3-SPC from SAA, highlighting its importance in microbial metabolism .
Case Study 2: Antimicrobial Efficacy
In an experimental setup, formulations containing this compound were tested against common pathogens responsible for biofilm formation. Results indicated a significant reduction in bacterial load compared to control samples, showcasing its potential as an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-Sulfoacrylic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group plays a crucial role in these interactions, influencing the compound’s reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₃H₄O₅S (inferred from analogous compounds).
- Acidity : Expected to exhibit low pKa values for both –COOH (~2–3) and –SO₃H (~−1 to 1) groups, making it a strong acid.
- Applications: Potential uses include catalysis (e.g., esterification), polymer synthesis (as a monomer or crosslinker), and biochemical assays (protein precipitation).
Comparison with Similar Compounds
Sulfosalicylic Acid (CAS 97-05-2)
Structure : Benzoic acid derivative with a sulfonic acid group at the 5-position and a hydroxyl group at the 2-position (C₇H₆O₆S) .
Properties :
- Acidity: pKa₁ (sulfonic acid) ≈ −0.5, pKa₂ (carboxylic acid) ≈ 2.8, pKa₃ (phenolic –OH) ≈ 11.3.
- Applications : Widely used in protein precipitation, dye synthesis, and as a catalyst in organic reactions .
Comparison : - Unlike 3-sulfoacrylic acid, sulfosalicylic acid is aromatic, which enhances stability but reduces reactivity in vinyl-based polymerization.
- Both compounds exhibit strong acidity, but sulfosalicylic acid’s phenolic group introduces additional pH-dependent behavior .
3-Sulfolactic Acid (3SL, CAS N/A)
Structure: Aliphatic sulfonated propanoic acid with a hydroxyl group (C₃H₆O₆S) . Properties:
- Acidity : pKa (sulfonic acid) ≈ −1.2, pKa (carboxylic acid) ≈ 3.1, pKa (hydroxyl) ≈ 13.
- Applications : Rare in industrial use; studied in metabolic pathways and chiral synthesis .
Comparison : - The hydroxyl group in 3SL reduces its electrophilicity compared to this compound, making the latter more reactive in addition reactions.
- Both are water-soluble, but 3SL’s stereochemistry (R-configuration) may limit compatibility in non-biological systems .
3-(1H-Indol-3-yl)acrylic Acid (CAS 1204-06-4)
Structure: Acrylic acid with an indole substituent (C₁₁H₉NO₂) . Properties:
- Acidity : pKa (carboxylic acid) ≈ 4.4.
- Applications : Intermediate in pharmaceutical synthesis (e.g., tryptophan derivatives) .
Comparison : - Lacks a sulfonic acid group, resulting in weaker acidity and lower solubility in polar solvents.
- The indole moiety enables π-π stacking, which this compound cannot achieve due to its simpler structure.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Groups | pKa Range | Key Applications |
|---|---|---|---|---|
| This compound* | C₃H₄O₅S | –COOH, –SO₃H, CH₂=CH– | −1 to 3 | Catalysis, polymers |
| Sulfosalicylic acid | C₇H₆O₆S | –COOH, –SO₃H, –OH (phenolic) | −0.5 to 11.5 | Protein assays, catalysis |
| 3-Sulfolactic acid | C₃H₆O₆S | –COOH, –SO₃H, –OH | −1.2 to 14 | Biochemical studies |
| 3-(1H-Indol-3-yl)acrylic acid | C₁₁H₉NO₂ | –COOH, indole | ~4.5 | Pharmaceutical synthesis |
Table 2: Solubility and Reactivity
| Compound | Solubility in Water | Reactivity in Polymerization | Electrophilicity |
|---|---|---|---|
| This compound* | High | High (vinyl group) | High |
| Sulfosalicylic acid | Moderate | Low (aromatic core) | Moderate |
| 3-Sulfolactic acid | High | Low (hydroxyl group) | Low |
| 3-(1H-Indol-3-yl)acrylic acid | Low | Moderate (indole) | Moderate |
Research Findings and Notes
- Acidity and Catalysis: Sulfonated acids like this compound and sulfosalicylic acid outperform non-sulfonated analogs (e.g., acrylic acid) in acid-catalyzed reactions due to their strong –SO₃H groups .
- For example, sulfosalicylic acid’s protein-precipitating ability is absent in this compound, highlighting the role of aromaticity .
- Safety : Sulfonated compounds often require careful handling due to hazards like skin irritation (e.g., sulfosalicylic acid: H315, H319 ; inferred for this compound).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Sulfoacrylic acid, and what factors influence yield and purity?
- Methodological Answer : Synthesis typically involves sulfonation of acrylic acid derivatives or controlled oxidation of thiol-containing precursors. Key factors include reaction temperature (optimized between 60–80°C), stoichiometric control of sulfonating agents (e.g., chlorosulfonic acid), and purification via recrystallization or ion-exchange chromatography. Yield is highly sensitive to moisture, requiring anhydrous conditions. For reproducibility, document reagent sources (e.g., Sigma-Aldridch Lot #) and characterize intermediates using TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Prioritize -NMR for sulfonate proton detection (δ 3.1–3.3 ppm) and -NMR for carboxylate carbon (δ 170–175 ppm). Note solvent effects—DO may suppress acidic protons.
- IR : Confirm sulfonic acid group (S=O stretching at 1040–1080 cm) and carboxylic acid (C=O at 1680–1720 cm).
- Mass Spectrometry : Use ESI-MS in negative ion mode for [M-H] peaks. Cross-validate with elemental analysis for purity .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies require buffered solutions (pH 2–12) monitored via UV-Vis spectroscopy (λ 210–230 nm) over 24–72 hours. Degradation is pronounced above pH 9 due to hydrolysis of the sulfonate group. Use kinetic modeling (e.g., first-order decay) and validate with HPLC to track byproducts .
Advanced Research Questions
Q. How can researchers design kinetic studies to investigate the reactivity of this compound in aqueous solutions?
- Methodological Answer :
- Experimental Design : Use stopped-flow spectrophotometry for rapid kinetics (millisecond resolution). Vary temperature (25–50°C) and ionic strength (0.1–1.0 M NaCl) to probe activation parameters.
- Data Analysis : Apply Eyring or Arrhenius plots to derive ΔH and ΔS. Include control experiments with deuterated solvents to isolate isotope effects.
- Reproducibility : Pre-equilibrate solutions to avoid thermal lag, and report buffer composition (e.g., phosphate vs. acetate) to address solvent-specific artifacts .
Q. What strategies are recommended for resolving contradictions in reported thermodynamic properties (e.g., ΔG of formation) across studies?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis of published data using inclusion criteria (e.g., peer-reviewed studies post-2000, standardized calorimetry methods).
- Error Source Identification : Compare experimental conditions (e.g., purity assays, calibration standards). Discrepancies often arise from impurities ≥2% or inconsistent reference states (e.g., solid vs. solution-phase measurements).
- Replication : Reproduce key studies using high-purity samples (>99%) and report uncertainty intervals .
Q. How should researchers integrate computational modeling with experimental data to predict this compound’s reactivity?
- Methodological Answer :
- Model Selection : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate reaction pathways. Validate with experimental kinetic data.
- Solvent Effects : Include implicit solvent models (e.g., COSMO-RS) for aqueous systems.
- Data Synthesis : Compare computed activation energies with experimental ΔG values. Discrepancies >10% may indicate missing transition states or solvent interactions not accounted for in simulations .
Q. What protocols ensure rigorous validation of this compound’s biological activity in enzyme inhibition assays?
- Methodological Answer :
- Assay Design : Use dose-response curves (0.1–100 µM) with positive controls (e.g., known inhibitors). Test for non-specific binding via thermal shift assays.
- Statistical Rigor : Triplicate measurements with ANOVA analysis (p < 0.05). Account for solvent interference (e.g., DMSO ≤1%).
- Reporting Standards : Adhere to MIAME or BRENDA guidelines for enzyme data, including Km and Vmax values .
Methodological Considerations for Data Presentation
- Tables/Figures : Use tables to compare synthetic yields (e.g., Table 1: Solvent vs. Yield) and figures for kinetic plots. Ensure all axes are labeled with units, and cite original data sources in captions .
- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over preprints. Use tools like SciFinder with search terms: "this compound AND synthesis" or "spectroscopy" .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
